

Generating a Conditional Knockout Mouse Model for Tcf12: Application Notes and Protocols

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Compound of Interest

Compound Name: *HEB protein*

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This document provides a detailed protocol for the generation of a conditional knockout mouse model for the Transcription factor 12 (Tcf12) gene. This model is an essential tool for investigating the tissue-specific and temporal functions of Tcf12 in various biological processes, including neurogenesis, myogenesis, and hematopoiesis. The protocols outlined below cover both CRISPR/Cas9-mediated and embryonic stem (ES) cell-based methodologies.

Introduction to Tcf12 and Conditional Knockout Strategy

Transcription factor 12 (Tcf12), also known as HEB, is a basic helix-loop-helix (bHLH) transcription factor.^{[1][2]} It plays a crucial role in lineage-specific gene expression by forming heterodimers with other bHLH proteins.^{[1][2]} Global knockout of Tcf12 in mice can lead to early postnatal lethality, making a conditional knockout approach necessary to study its function in specific cell types and at different developmental stages.^[3]

The Cre-LoxP system is the cornerstone of the conditional knockout strategy.^[4] This method involves flanking a critical exon of the Tcf12 gene with LoxP sites ("floxing"). These "floxed" mice are then crossed with a mouse line expressing Cre recombinase under the control of a tissue-specific or inducible promoter. In cells where Cre is expressed, the enzyme will

recognize the LoxP sites and excise the intervening DNA sequence, leading to a functional knockout of Tcf12 in the desired cell population.[3][4]

There are two primary methods for generating a floxed mouse line:

- CRISPR/Cas9-mediated genome editing in zygotes: This approach allows for the direct generation of conditional alleles in fertilized mouse eggs, offering a faster timeline compared to traditional methods.[5]
- Gene targeting in embryonic stem (ES) cells: This traditional and highly precise method involves homologous recombination in ES cells, followed by the generation of chimeric mice. [6]

Data Presentation: Comparison of Methodologies

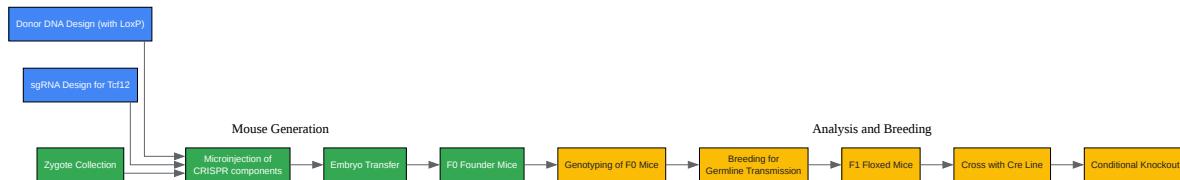
The choice between CRISPR/Cas9 and ES cell targeting depends on factors such as the desired precision, timeline, and available resources. Below is a summary of key quantitative data associated with each method for generating conditional alleles.

Parameter	CRISPR/Cas9 in Zygotes	ES Cell Targeting
Estimated Timeline	5-7 months	10-14 months[6]
HDR Efficiency (Knock-in)	5-30% in F0 mice[4]	High, with selection
Germline Transmission Rate	Variable, dependent on mosaicism	~65% for C57BL/6N ES cells[7]
Off-target Risk	Moderate[6]	None[6]
Maximum Knock-in Size	≤15 kb[6]	~20 kb (or more with RMCE)[6]

Experimental Workflow Overviews

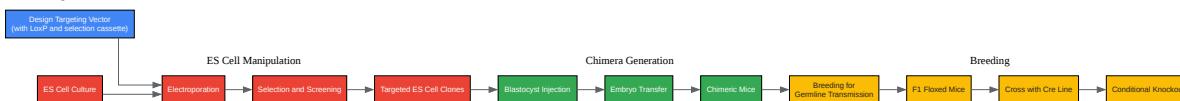
Below are diagrams illustrating the workflows for both the CRISPR/Cas9-mediated and ES cell-based approaches for generating a Tcf12 conditional knockout mouse.

Design Phase

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CRISPR/Cas9-mediated workflow for Tcf12 cKO generation.

Design Phase

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ES cell-based workflow for Tcf12 cKO generation.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Generation of Tcf12 Floxed Allele

This protocol details the generation of a Tcf12 conditional allele by direct microinjection of CRISPR/Cas9 components into mouse zygotes.

1. Design of sgRNAs and Donor DNA:

- sgRNA Design:
 - Identify a critical exon of the Tcf12 gene. Deletion of this exon should result in a frameshift mutation.
 - Use online design tools (e.g., IDT's CRISPR guide RNA design tool, TransCRISPR) to design two sgRNAs that will target the introns flanking the critical exon.[8][9]
 - Select sgRNAs with high on-target scores and low off-target predictions.[10]
- Donor DNA Design:
 - Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template.
 - The donor DNA should contain two LoxP sites flanking the critical exon, with homology arms of at least 1 kb on each side for efficient homology-directed repair (HDR).
 - It is advisable to introduce silent mutations in the protospacer adjacent motif (PAM) sequences within the homology arms to prevent re-cutting by Cas9 after successful integration.

2. Preparation of Injection Mix:

- Prepare the injection mix containing Cas9 protein, the two validated sgRNAs, and the donor DNA template in an appropriate injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA). [11]
- Typical concentrations are 20 ng/µL of guide RNA and 20 ng/µL of Cas9 protein.[11] The final concentration of donor DNA is typically 5–20 ng/µL.[11]

3. Zygote Preparation and Microinjection:

- Superovulate female mice (e.g., C57BL/6N) and mate with stud males.
- Harvest one-cell embryos from plugged females.
- Perform cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.[\[5\]](#)

4. Embryo Transfer and Generation of Founder Mice:

- Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[\[5\]](#)
- Pups born from these recipients are the F0 founder generation.

5. Genotyping and Breeding:

- At 2-3 weeks of age, obtain tail biopsies from F0 pups for genomic DNA extraction.
- Use PCR with primers designed to amplify across the targeted region to identify founders carrying the floxed Tcf12 allele. Sequencing is required to confirm the correct integration of LoxP sites.
- Breed founder mice with wild-type mice to establish germline transmission and generate F1 heterozygous floxed mice.

Protocol 2: ES Cell-Based Generation of Tcf12 Floxed Allele

This protocol describes the traditional method of generating a Tcf12 conditional allele using homologous recombination in mouse ES cells.

1. Design and Construction of the Targeting Vector:

- Obtain a genomic clone of the mouse Tcf12 gene.
- Design a targeting vector that includes:
 - 5' and 3' homology arms (5-10 kb each) corresponding to the genomic regions flanking the critical exon.

- Two LoxP sites flanking the critical exon.
- A positive selection cassette (e.g., neomycin resistance gene) flanked by Flp recombinase target (FRT) sites. This allows for the subsequent removal of the selection cassette by crossing with a Flp-deleter mouse strain.
- A negative selection cassette (e.g., diphtheria toxin A) outside the homology arms to select against random integration.

2. ES Cell Culture and Electroporation:

- Culture mouse ES cells (e.g., from a C57BL/6N background) on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in feeder-free conditions.
- Linearize the targeting vector and introduce it into the ES cells via electroporation.

3. Selection and Screening of Targeted ES Cell Clones:

- Select for correctly targeted ES cell clones using positive-negative selection (e.g., G418 for neomycin resistance and resistance to the effects of the negative selection marker).
- Screen resistant clones by PCR and confirm by Southern blotting to identify clones with the correct homologous recombination event.

4. Generation of Chimeric Mice:

- Expand the correctly targeted ES cell clones.
- Inject 10-15 of these ES cells into the blastocoel of 3.5-day-old blastocysts (e.g., from BALB/c mice).[\[12\]](#)
- Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.[\[13\]](#)

5. Breeding for Germline Transmission:

- The resulting pups will be chimeras, identifiable by their coat color if different mouse strains are used for ES cells and blastocysts.

- Breed high-percentage male chimeras with wild-type females.
- Genotype the agouti offspring to identify those that have inherited the targeted *Tcf12* allele, confirming germline transmission.

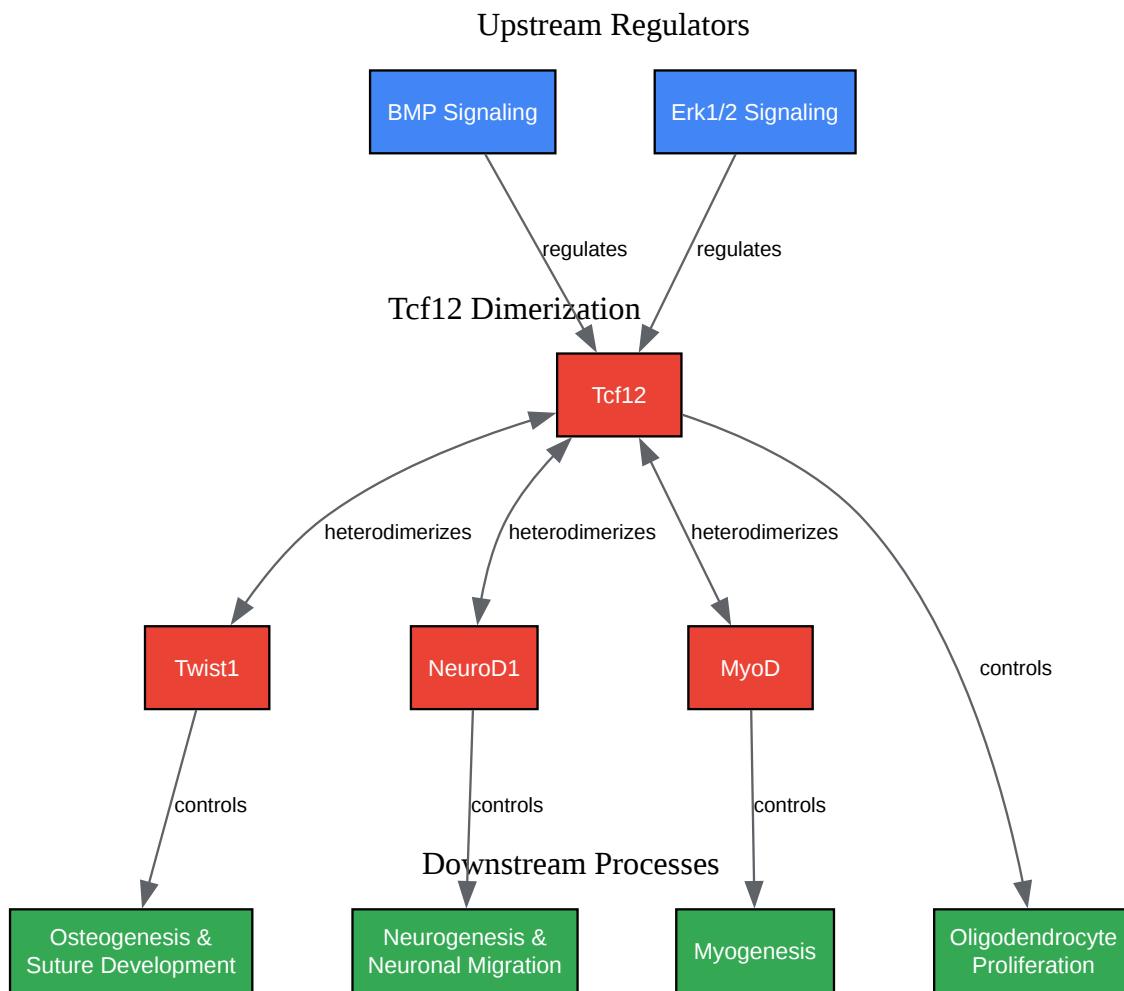
Protocol 3: Genotyping the *Tcf12* Conditional Allele

A robust genotyping strategy is crucial to distinguish between wild-type, floxed, and knockout alleles. This typically involves a three-primer PCR approach.

- Primer Design:
 - Forward Primer 1 (F1): Located upstream of the 5' LoxP site.
 - Reverse Primer 1 (R1): Located within the region between the LoxP sites (the critical exon).
 - Reverse Primer 2 (R2): Located downstream of the 3' LoxP site.
- Expected PCR Products:
 - Wild-type allele: F1 + R1 will produce a band. F1 + R2 will not produce a band under standard PCR conditions due to the long distance.
 - Floxed allele: F1 + R1 will produce a slightly larger band than the wild-type due to the presence of the LoxP site. F1 + R2 will also produce a band.
 - Knockout allele (after Cre recombination): F1 + R2 will produce a smaller band than the floxed allele due to the excision of the critical exon and the 5' LoxP site. F1 + R1 will not produce a band.

Tcf12 Signaling and Interaction Pathway

Tcf12 functions as a transcriptional regulator by forming heterodimers with other bHLH transcription factors. It is involved in several developmental signaling pathways. The diagram below illustrates some of the known interactions and pathways involving *Tcf12*.



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Simplified Tcf12 interaction and signaling pathway.

Tcf12 is regulated by pathways such as BMP and Erk1/2 signaling.^[14] It forms heterodimers with tissue-specific bHLH partners like Twist1 (crucial for cranial suture development), NeuroD1 (involved in neurogenesis and neuronal migration), and MyoD (a key regulator of myogenesis).^{[15][16][17]} These protein-protein interactions are essential for the transcriptional regulation of downstream target genes that drive these critical developmental processes. Recent studies have also implicated Tcf12 in controlling the proliferation of oligodendroglial cells.^[18]

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